

Rpkpfqwfwll antibody for western blot and immunofluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rpkpfqwfwll*

Cat. No.: *B14017412*

[Get Quote](#)

Disclaimer

The protein "**Rpkpfqwfwll**" is not a recognized or characterized protein in publicly available databases. Therefore, the following application notes, protocols, and data are provided as a representative template. Researchers should substitute "**Rpkpfqwfwll**" with their actual protein of interest and adjust the parameters based on the antibody manufacturer's datasheet and preliminary validation experiments.

Anti-Rpkpfqwfwll Antibody Application Notes

Product Overview

Antibody: Anti-**Rpkpfqwfwll**, Rabbit Polyclonal Immunogen: Synthetic peptide corresponding to the C-terminal region of hypothetical protein **Rpkpfqwfwll**. Specificity: Reacts with human, mouse, and rat **Rpkpfqwfwll**. Applications: Western Blot (WB), Immunofluorescence (IF)

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions and Conditions

Application	Recommended Starting Dilution	Dilution Range	Positive Control	Negative Control	Predicted MW (kDa)
Western Blot (WB)	1:1000	1:500 - 1:2000	HEK293T, HeLa, NIH/3T3	Jurkat	75
Immunofluorescence (IF)	1:200	1:100 - 1:500	A549, HeLa	Jurkat	N/A

Table 2: Western Blot Positive Control Lysate Analysis

Cell Line Lysate	Rpkpfqwfwll Expression Level	Band Intensity (Relative Units)
HEK293T	High	9,500
HeLa	Moderate	6,200
NIH/3T3	Moderate	5,800
Jurkat	Not Detected	< 100

Experimental Protocols

I. Western Blot (WB) Protocol

This protocol provides a standard procedure for detecting **Rpkpfqwfwll** in whole-cell lysates.

A. Reagent Preparation

- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.
- 4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β -mercaptoethanol.

- Transfer Buffer (Wet): 25 mM Tris, 192 mM glycine, 20% methanol (pH 8.3).
- TBST (Tris-Buffered Saline, 0.1% Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.
- Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
- Primary Antibody Dilution Buffer: 5% BSA in TBST.

B. Sample Preparation & SDS-PAGE

- Harvest and wash cells with ice-cold PBS.
- Lyse cell pellet in ice-cold RIPA buffer for 30 minutes on ice.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA assay.
- Mix 30 µg of protein with Laemmli sample buffer to a 1X final concentration.
- Boil samples at 95-100°C for 5-10 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel. Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

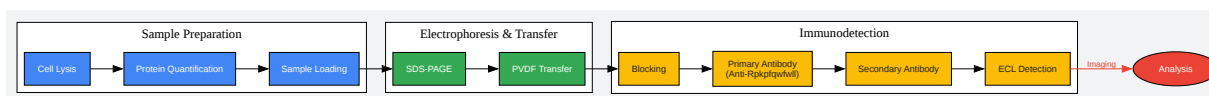
C. Protein Transfer

- Transfer proteins from the gel to a PVDF membrane at 100V for 90 minutes at 4°C.
- Confirm transfer by Ponceau S staining.

D. Immunodetection

- Block the membrane with Blocking Buffer for 1 hour at room temperature (RT).
- Incubate the membrane with Anti-**Rpkpfqwfll** primary antibody (diluted 1:1000 in Primary Antibody Dilution Buffer) overnight at 4°C with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted according to manufacturer's instructions) for 1 hour at RT.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.



[Click to download full resolution via product page](#)

Western Blot experimental workflow.

II. Immunofluorescence (IF) Protocol

This protocol provides a standard procedure for visualizing the subcellular localization of **Rpkipfwll**.

A. Cell Preparation

- Seed cells (e.g., A549) onto sterile glass coverslips in a 24-well plate.
- Culture until cells reach 60-70% confluency.

B. Fixation and Permeabilization

- Wash cells twice with PBS.
- Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at RT.
- Wash three times with PBS.

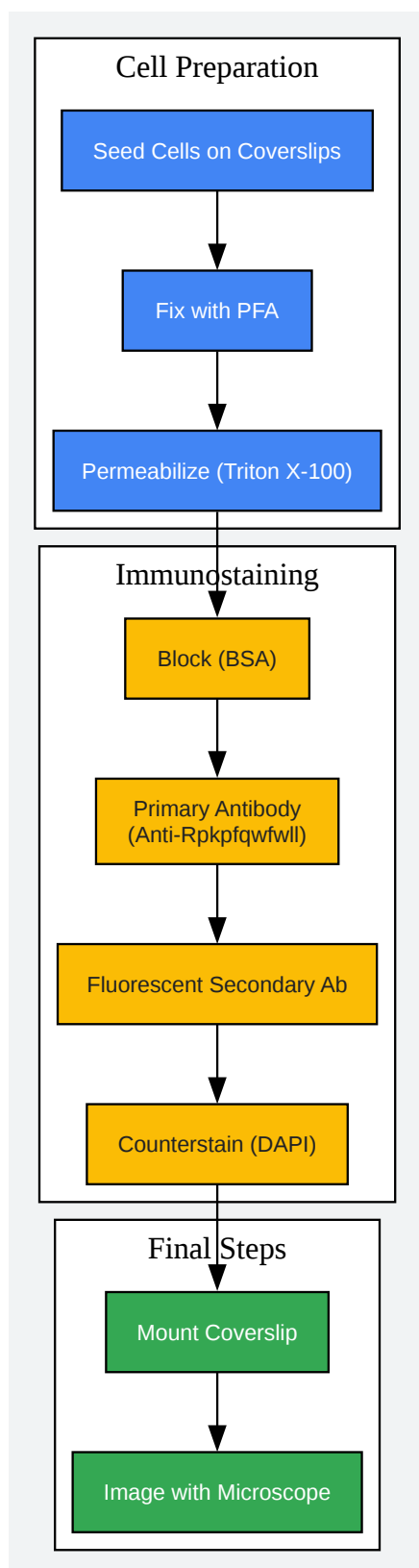
- Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at RT.

C. Immunostaining

- Wash three times with PBS.
- Block with 5% BSA in PBS for 1 hour at RT to reduce non-specific binding.
- Incubate with Anti-**Rpkpfqwfwll** primary antibody (diluted 1:200 in 1% BSA/PBS) in a humidified chamber for 2 hours at RT or overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently-conjugated anti-rabbit secondary antibody (e.g., Alexa Fluor 488, diluted according to manufacturer's instructions) for 1 hour at RT, protected from light.
- Wash three times with PBS.

D. Counterstaining and Mounting

- (Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
- Wash twice with PBS.
- Mount coverslips onto microscope slides using an anti-fade mounting medium.
- Seal the coverslips with nail polish and let dry.
- Store slides at 4°C, protected from light, until imaging.

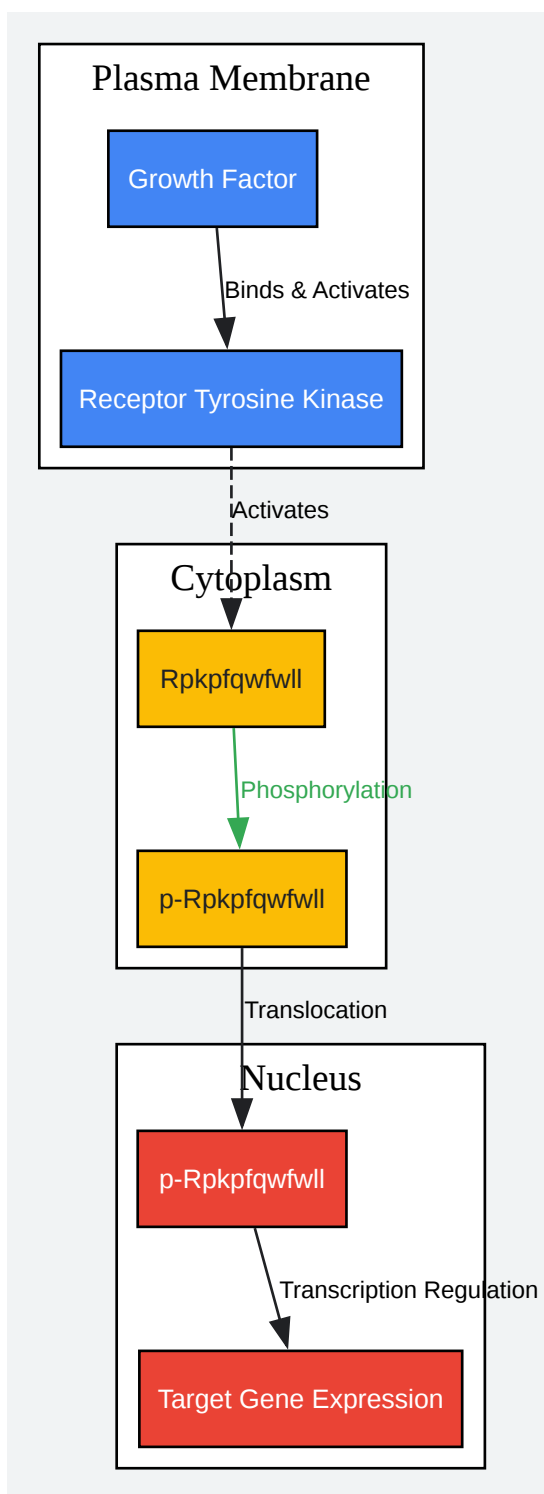


[Click to download full resolution via product page](#)

Immunofluorescence experimental workflow.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade involving the **Rpkpfqwfwll** protein. In this model, an extracellular growth factor activates a receptor tyrosine kinase (RTK), leading to the phosphorylation and activation of **Rpkpfqwfwll**, which then translocates to the nucleus to regulate gene expression.



[Click to download full resolution via product page](#)

Hypothetical **Rpkpfqwfwll** signaling pathway.

- To cite this document: BenchChem. [Rpkpfqwfwll antibody for western blot and immunofluorescence]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14017412#rpkpfqwfwll-antibody-for-western-blot-and-immunofluorescence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com